molecular formula C21H22ClF2N3O4S2 B2712922 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE CAS No. 1215473-38-3

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2712922
CAS No.: 1215473-38-3
M. Wt: 517.99
InChI Key: NXYOTSMEGCGPCN-UHFFFAOYSA-N
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Description

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a morpholine moiety, and a methylsulfonyl group. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Morpholine Moiety: The morpholine moiety can be attached via nucleophilic substitution using morpholine and a suitable leaving group.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the target molecule, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while reduction of the benzothiazole ring can lead to partially or fully reduced derivatives.

Scientific Research Applications

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride: Shares a similar benzothiazole core but differs in the attached functional groups.

    N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide: Lacks the methylsulfonyl group, which may affect its chemical and biological properties.

Uniqueness

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE is unique due to the presence of the methylsulfonyl group, which can enhance its solubility, stability, and reactivity. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O4S2.ClH/c1-32(28,29)18-5-3-2-4-15(18)20(27)26(7-6-25-8-10-30-11-9-25)21-24-19-16(23)12-14(22)13-17(19)31-21;/h2-5,12-13H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYOTSMEGCGPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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